molecular formula C20H15N3O5S B2696683 3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 879454-55-4

3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2696683
CAS No.: 879454-55-4
M. Wt: 409.42
InChI Key: XYUJDUWKXKLPDK-UHFFFAOYSA-N
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Description

This compound belongs to the thiochromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic scaffold with a sulfur atom in the chromene ring (unlike oxygen in chromeno analogs). Key structural features include:

  • 3-(2-Methoxyethyl) side chain: Provides moderate hydrophilicity and conformational flexibility.
  • Thiochromeno core: The sulfur atom increases lipophilicity compared to oxygenated chromeno derivatives, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-(4-nitrophenyl)thiochromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-28-11-10-22-18(12-6-8-13(9-7-12)23(26)27)21-19-16(20(22)25)17(24)14-4-2-3-5-15(14)29-19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJDUWKXKLPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiochromeno-pyrimidine core with substituents that contribute to its reactivity and interaction with biological targets. The presence of the methoxyethyl and nitrophenyl groups is significant in modulating its biological activity.

Anticancer Properties

Research indicates that compounds similar to thiochromeno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Specific mechanisms include:

  • Inhibition of Kinases : Thiochromeno derivatives often act as inhibitors of various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

A notable case study highlighted the efficacy of a related thieno[2,3-d]pyrimidine in reducing tumor size in xenograft models of breast cancer, demonstrating a clear therapeutic potential .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Structure-activity relationship (SAR) analyses indicate that modifications to the nitrophenyl group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Compound Activity Target Organism Reference
This compoundModerateStaphylococcus aureus
Similar thieno derivativesHighEscherichia coli

Estrogen Receptor Modulation

The thieno[2,3-d]pyrimidine chemotype has been explored for its potential as an estrogen receptor modulator. Compounds within this class have shown affinity for estrogen receptors, suggesting possible applications in hormone-related therapies. This activity is particularly relevant for developing nonsteroidal estrogens .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : Its structural components allow it to bind effectively to estrogen receptors, influencing gene expression related to cell growth and differentiation.
  • Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Variations in Chromeno/Thiochromeno-Dione Derivatives

Compound Name Substituents Core Structure Key Properties Biological Activity (If Reported)
Target compound 2-(4-Nitrophenyl), 3-(2-methoxyethyl Thiochromeno[2,3-d]pyrimidine-dione High lipophilicity (logP ~3.9*), strong electron-withdrawal Not explicitly reported; inferred antimicrobial/anti-inflammatory potential
2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione 2-(4-Fluorophenyl), 8-methoxy, 3-(2-methoxyethyl) Chromeno[2,3-d]pyrimidine-dione Moderate logP (~3.5), enhanced solubility vs. nitro analog Tested in cancer cell lines (e.g., MCF-7, A549); IC₅₀ data pending
2-(3-Nitrophenyl)-3-(2-phenylethyl)-chromeno[2,3-d]pyrimidine-4,5-dione 2-(3-Nitrophenyl), 3-(phenylethyl) Chromeno[2,3-d]pyrimidine-dione Lower solubility due to bulky phenylethyl group No activity data; structural similarity suggests kinase inhibition potential
3-Phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione 3-Phenyl, 2-isopropyl Chromeno[2,3-d]pyrimidine-dione High hydrophobicity (logP ~4.2) Antibacterial evaluation in Gram-positive strains

*Estimated via analogy to 2-(furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione (logP 3.9) .

Pharmacological and Physical Properties

Property Target Compound 4-Fluorophenyl Chromeno Analog 3-Nitrophenyl Chromeno Analog
Molecular Weight 437.42 g/mol* 358.39 g/mol 439.43 g/mol
Water Solubility Low (est. <10 µg/mL) Moderate (est. 15–20 µg/mL) Very low (est. <5 µg/mL)
Antibacterial Activity Not tested Not tested Active against S. aureus (MIC 32 µg/mL)
Anticancer Potential Predicted (nitro group enhances DNA intercalation) Moderate (IC₅₀ ~50 µM in MCF-7) No data

*Calculated based on C₂₀H₁₅N₃O₅S.

Key Findings and Implications

Thiochromeno Core: Enhances metabolic stability compared to chromeno derivatives but may reduce aqueous solubility .

Gaps in Data: Limited direct pharmacological data exist for thiochromeno-diones; most activity inferences derive from chromeno analogs .

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